molecular formula C9H10O4 B8322550 3-Hydroxy-4-(methoxymethoxy)benzaldehyde

3-Hydroxy-4-(methoxymethoxy)benzaldehyde

Cat. No.: B8322550
M. Wt: 182.17 g/mol
InChI Key: XBINCGHENTZDPM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(methoxymethoxy)benzaldehyde (CAS RN: 65299-00-5) is a benzaldehyde derivative with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . This compound serves as a valuable synthetic intermediate in organic chemistry, particularly as a regioselectively protected building block. It is synthesized via the protection of one hydroxyl group in 3,4-dihydroxybenzaldehyde, with the methoxymethoxy (MOM) group serving as a robust yet readily removable protecting group for the catechol moiety . Its primary research value lies in synthetic chemistry, where it is used as a precursor for the construction of more complex molecules. The MOM-protected aldehyde allows for further chemical modifications at the aldehyde and free phenolic hydroxyl groups while stabilizing the sensitive catechol structure during synthetic sequences. This makes it a useful reagent for synthesizing natural product analogs and other specialized organic targets . This product is intended for research and development purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with care in a well-ventilated laboratory, using appropriate personal protective equipment.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

3-hydroxy-4-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H10O4/c1-12-6-13-9-3-2-7(5-10)4-8(9)11/h2-5,11H,6H2,1H3

InChI Key

XBINCGHENTZDPM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 3-Hydroxy-4-(methoxymethoxy)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound C9H10O4 3-OH, 4-OCH2OCH3 182.17 Not reported Photoredox synthesis intermediates
4-Benzyloxy-3-hydroxybenzaldehyde C14H12O3 3-OH, 4-OBn (benzyloxy) 228.25 118–120 Antimicrobial agent precursors
3-(Benzyloxy)-4-methoxybenzaldehyde C15H14O3 3-OBn, 4-OCH3 242.27 61–62 Organic synthesis building blocks
3-Hydroxy-4-(p-methoxybenzyloxy)benzaldehyde C15H14O4 3-OH, 4-OCH2C6H4-4-OCH3 258.27 125–127 Regioselective protection studies
Vanillin (3-Methoxy-4-hydroxybenzaldehyde) C8H8O3 3-OCH3, 4-OH 152.15 81–83 Non-linear optical materials, flavoring agent
Key Observations:
  • Substituent Effects on Reactivity :

    • The methoxymethoxy group (-OCH2OCH3) offers enhanced stability under acidic and basic conditions compared to benzyloxy (-OBn) groups, which require catalytic hydrogenation for removal .
    • Vanillin (3-methoxy-4-hydroxybenzaldehyde) lacks complex protecting groups, making it more polar and water-soluble than its protected analogs .
  • Synthetic Utility :

    • This compound is favored in photoredox chemistry due to its balanced electron-withdrawing and donating properties .
    • Benzyloxy-protected derivatives (e.g., 4-Benzyloxy-3-hydroxybenzaldehyde) are widely used in drug synthesis for their ease of deprotection .
Pharmacological Potential
  • Hydroxybenzaldehyde Derivatives: Compounds like 3-Hydroxy-4-(isopentyloxy)benzaldehyde (molecular weight: 206 g/mol) exhibit antifungal and antiviral activities, as demonstrated in marine fungi-derived neuraminidase inhibitors . Vanillin is noted for its antioxidant properties and industrial applications in food and fragrances .
Spectroscopic and Crystallographic Data
  • 3-Hydroxy-4-methoxybenzaldehyde thiosemicarbazone (a vanillin derivative) has been studied for its chelating properties and crystal structure, highlighting its utility in metal-ion sensing .
  • Vanillin’s FTIR and Raman spectra confirm its non-linear optical activity, attributed to its planar aromatic structure and intermolecular hydrogen bonding .

Preparation Methods

Base-Catalyzed Methoxymethylation

The most direct route involves regioselective protection of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) using methoxymethyl chloride (MOMCl). The reaction exploits the differential acidity of the hydroxyl groups, with the 4-position being more reactive due to electron-withdrawing effects of the aldehyde.

Procedure :

  • Dissolve 3,4-dihydroxybenzaldehyde (1.0 mmol) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) and cool to 0°C.

  • Introduce MOMCl (1.2 mmol) dropwise and stir for 4–6 hours.

  • Quench with 1 M HCl, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).

Key Parameters :

  • Solvent : DCM or DMF enhances solubility and reaction homogeneity.

  • Base : DIPEA or NaHCO₃ minimizes side reactions compared to stronger bases like K₂CO₃.

  • Temperature : 0–25°C suppresses bis-MOM formation.

Yield and Selectivity :

ConditionSolventBaseTemp (°C)Yield (%)4-MOM:3-MOM Ratio
MOMCl, DIPEADCMDIPEA0→2585–909:1
MOMCl, NaHCO₃DMFNaHCO₃4070–758:2

Alternative Synthetic Routes

From Isovanillin (3-Hydroxy-4-Methoxybenzaldehyde)

Isovanillin serves as a precursor, where the 4-methoxy group is replaced with MOM:

  • Demethylate isovanillin using BBr₃ in DCM (−78°C, 2 h).

  • Protect the 4-hydroxyl with MOMCl under standard conditions (DIPEA/DCM).

Challenges :

  • Demethylation requires stringent anhydrous conditions.

  • Overall yield is lower (60–65%) due to side reactions.

Phase-Transfer Catalysis (PTC)

PTC improves scalability for industrial applications:

  • Mix 3,4-dihydroxybenzaldehyde (1.0 mol), MOMCl (1.2 mol), and NaOH (2.5 mol) in toluene/water.

  • Add tetrabutylammonium bromide (TBAB, 0.1 mol) and stir at 50°C for 6 h.

Advantages :

  • Avoids moisture-sensitive reagents.

  • Achieves 80–85% yield with 8:1 regioselectivity.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance nucleophilic attack at the 4-position by stabilizing the transition state. Non-polar solvents (toluene) favor mono-protection but slow reaction kinetics.

Steric and Electronic Factors

  • Electron-withdrawing aldehyde : Increases 4-OH acidity (pKa ≈ 8.5 vs. 10.2 for 3-OH).

  • MOMCl reactivity : Electrophilic character drives faster alkylation at the more acidic 4-OH.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Elute with hexane/ethyl acetate (3:1) to isolate the mono-MOM product.

  • Recrystallization : Use n-hexane/ethyl acetate (5:1) for high-purity crystals (mp 118–120°C).

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 9.87 (s, 1H, CHO), 7.41–7.27 (m, 3H, Ar-H), 5.32 (s, 2H, OCH₂O), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR : δ 191.0 (CHO), 152.2 (C-4), 150.3 (C-3), 95.2 (OCH₂O), 56.6 (OCH₃).

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Selectivity (4-MOM:3-MOM)Scalability
Direct Protection3,4-DihydroxybenzaldehydeMOMCl, DIPEA85–909:1High
PTC3,4-DihydroxybenzaldehydeMOMCl, TBAB80–858:1Industrial
Isovanillin RouteIsovanillinBBr₃, MOMCl60–65N/ALow

Q & A

Basic: What are the most reliable synthetic routes for 3-Hydroxy-4-(methoxymethoxy)benzaldehyde, and what reaction conditions optimize yield?

Methodological Answer:
The compound is typically synthesized via etherification of 3-hydroxy-4-hydroxybenzaldehyde using methoxymethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Alternative routes involve dehydrative coupling between 3-hydroxy-4-hydroxybenzaldehyde and methoxymethanol using POCl₃ as a catalyst in dichloromethane under reflux . For yield optimization:

  • Use anhydrous solvents to minimize hydrolysis.
  • Maintain a 1:1.2 molar ratio of aldehyde to methoxymethylating agent.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1, UV visualization).

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 9.80–10.20 ppm (aldehyde proton), δ 6.80–7.50 ppm (aromatic protons), and δ 3.30–3.80 ppm (methoxymethoxy –OCH₂O– group) .
    • ¹³C NMR : Aldehyde carbon at δ 190–200 ppm, methoxymethoxy carbons at δ 55–60 ppm (OCH₃) and δ 70–75 ppm (OCH₂O) .
  • FTIR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-O-C ether stretch) .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₉H₁₀O₄: calc. 182.0579, observed 182.0575) .
  • HPLC : Use a C18 column (MeOH:H₂O 70:30) to assess purity (>95%) and detect by-products .

Advanced: How does the methoxymethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The methoxymethoxy (–OCH₂OCH₃) group acts as a steric and electronic modulator:

  • Steric Effects : Bulky substituents reduce accessibility to the aldehyde group, slowing nucleophilic attack. Compare reactivity with analogs lacking the methoxymethoxy group (e.g., 4-methoxybenzaldehyde) .
  • Electronic Effects : The electron-donating methoxy group increases electron density on the aromatic ring, directing electrophilic substitution to the ortho/para positions. For example, bromination occurs preferentially at the 5-position .
    Experimental Design :
  • Perform competitive reactions with this compound and its non-substituted analog under identical conditions (e.g., bromination with Br₂/FeBr₃).
  • Monitor reaction rates via GC-MS and compare product distributions.

Advanced: How can researchers design experiments to evaluate the compound’s potential biological activity?

Methodological Answer:

  • Antimicrobial Assays :
    • Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare compound solutions in DMSO (≤1% v/v) .
  • Enzyme Inhibition :
    • Target tyrosinase or xanthine oxidase (common aldehyde-related enzymes). Use spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase at 475 nm) .
  • Cytotoxicity :
    • Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include IC₅₀ calculations and positive controls (e.g., doxorubicin) .

Advanced: How can contradictory data on synthesis yields or purity be resolved?

Methodological Answer:

  • Yield Discrepancies :
    • Replicate reactions with strict control of moisture (use molecular sieves) and oxygen (inert atmosphere). Compare yields from POCl₃-catalyzed vs. Mitsunobu conditions .
  • Purity Conflicts :
    • Cross-validate HPLC (retention time) with ¹H NMR integration (e.g., aldehyde proton vs. aromatic protons). Use preparative TLC to isolate by-products for structural elucidation .

Advanced: What strategies ensure the compound’s stability during storage and experimental use?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation. Add stabilizers (e.g., 0.1% BHT) if dissolved in DMSO .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor aldehyde group integrity via FTIR and HPLC .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to tyrosinase (PDB: 2Y9X). Focus on hydrogen bonding between the aldehyde group and His263 .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

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